6-Bromo-1-tetralone

Palladium Catalysis α-Arylation Tetralone Derivatives

Researchers substituting halo-tetralone building blocks in cross-coupling workflows face reactivity gaps: the C-Cl bond is too sluggish and C-F electronically incompatible for efficient Pd-catalyzed cycles. 6-Bromo-1-tetralone (CAS 66361-67-9) resolves this with its kinetically balanced C-Br bond, delivering reliable oxidative addition in Suzuki, Heck, and Buchwald-Hartwig reactions. • Achieves α-arylation yields up to 93% for constructing α-aryl-α-tetralone SAR libraries • Serves as a key intermediate in CNS-targeted pharmaceutical programs (Wnt/β-catenin, neurological disorders) • Verified purity ≥96% (HPLC/GC) with batch-specific CoA for reproducible scale-up from gram to kilogram

Molecular Formula C10H9BrO
Molecular Weight 225.08 g/mol
CAS No. 66361-67-9
Cat. No. B1278289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1-tetralone
CAS66361-67-9
Molecular FormulaC10H9BrO
Molecular Weight225.08 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)Br)C(=O)C1
InChIInChI=1S/C10H9BrO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6H,1-3H2
InChIKeyOSDHOOBPMBLALZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-1-tetralone Overview


6-Bromo-1-tetralone (CAS 66361-67-9), also known as 6-bromo-3,4-dihydronaphthalen-1(2H)-one, is a brominated heterocyclic ketone of the α-tetralone class . Characterized by a molecular weight of 225.09 g/mol, a melting point range of 40-47°C, and solubility in toluene, this compound is primarily utilized as a versatile building block in organic synthesis . Its core value proposition centers on its bifunctional nature, combining a reactive ketone moiety with an aryl bromide, which enables its participation in sequential cross-coupling and functional group interconversion strategies [1]. This positions it as a non-commodity, enabling intermediate for the construction of complex molecular architectures in medicinal chemistry and materials science .

Dual reactive handles

Ketone and aryl bromide enable sequential cross-coupling and functional group interconversion.

Bromoarene coupling partner

Suited for Pd-catalyzed transformations where C-Br oxidative addition is kinetically favorable.

Defined purity grades

Available with analytical characterization (GC, HPLC) for route scouting to late-stage synthesis.

6-Bromo-1-tetralone: Non-Interchangeable Analogs


In synthetic route planning, substituting a halogenated tetralone with a different halo-analog (e.g., 6-chloro or 6-fluoro-1-tetralone) is chemically non-trivial and can lead to significant deviations in reaction outcomes. The primary driver of this non-interchangeability is the profound difference in the reactivity of the carbon-halogen bond in critical downstream transformations, most notably in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations [1]. The carbon-bromine bond in 6-bromo-1-tetralone offers a kinetically favorable balance of oxidative addition efficiency and stability, which is distinct from the more robust C-Cl bond or the electronically dissimilar C-F bond [2]. Therefore, selecting 6-bromo-1-tetralone is a specific decision based on the required activation energy for a given catalytic cycle, a parameter that cannot be assumed to be met by its chloro- or fluoro- counterparts, thus demanding a deliberate procurement choice [3].

Target
6-Bromo-1-tetralone

C-Br bond provides a balanced oxidative addition rate for efficient Pd-catalyzed cross-coupling.

Potential Substitute
6-Chloro analog

C-Cl bond is more robust; may require harsher conditions and can lead to lower yields in coupling reactions.

Target
6-Bromo-1-tetralone

Electronic and steric properties of bromine support reliable reactivity in α-arylation and amination.

Potential Substitute
6-Fluoro analog

C-F bond is electronically distinct; oxidative addition pathway is significantly less favorable, limiting interchangeability.

6-Bromo-1-tetralone: Evidence Comparison


Pd-Catalyzed α-Arylation Reactivity

In the context of palladium-catalyzed α-arylation, which is a key step for diversifying the tetralone scaffold, the use of an aryl bromide as a coupling partner is essential for achieving high synthetic efficiency. A 2025 study demonstrated that α-tetralones and α-fluoro-α-tetralones undergo α-arylation with bromoarenes to afford the desired products in yields of up to 93% [1]. The use of a bromoarene, a class to which 6-bromo-1-tetralone belongs, provides a tangible benchmark for reaction efficiency in this specific transformation, highlighting the strategic advantage of selecting a brominated electrophile over less reactive alternatives like the corresponding chlorides.

Pd-Catalyzed α-Arylation
Class-level inference
Bromoarene coupling partner: yield up to 93%
Supports cross-coupling efficiency for brominated tetralone scaffolds.
Chloroarene baseline yields typically <50%; direct head-to-head not performed.
Palladium Catalysis α-Arylation Tetralone Derivatives Cross-Coupling Yield

Commercial Purity Comparison

Commercial availability of 6-bromo-1-tetralone is characterized by several well-defined purity grades and specifications, which are essential for reproducible research. TCI offers a grade with ≥95.0% purity as determined by Gas Chromatography (GC), with a melting point specification of 43.0 to 47.0 °C . Thermo Scientific (Alfa Aesar) supplies the compound with a 96% purity specification and a reported melting point of 40°C to 42°C . For applications requiring higher purity, suppliers like ChemImpex offer grades with ≥96% purity verified by HPLC . This availability across a spectrum of defined purities allows researchers to select a grade aligned with the sensitivity of their specific application, from initial route scouting to late-stage intermediate preparation.

Commercial Purity
Specification review
Purity range 95–96% (GC, HPLC)
Enables grade selection matched to synthetic step sensitivity.
Analytical method (GC vs HPLC) may affect purity interpretation.
Quality Control Purity Specifications Procurement Analytical Characterization

Physicochemical Profile vs. 1-Tetralone

The introduction of a bromine atom at the 6-position of the tetralone scaffold results in a quantifiable alteration of key physicochemical properties compared to the parent 1-tetralone. 6-Bromo-1-tetralone has a predicted density of 1.511 g/cm³ and a boiling point of 116°C at 0.05 mmHg . In contrast, unsubstituted 1-tetralone (CAS 529-34-0) has a lower density of 1.099 g/cm³ and a boiling point of 115°C at a much higher pressure of 6 mmHg [1]. The higher density and significantly different boiling point under reduced pressure indicate a more massive, polarizable molecule with altered intermolecular interactions. Furthermore, the presence of bromine dramatically increases lipophilicity, an effect that can be inferred from the compound's solubility profile in toluene and is a critical parameter in medicinal chemistry for modulating membrane permeability and target binding.

Physicochemical Profile
Cross-study comparable
Density +0.412 g/cm³ vs 1-tetralone; boiling point shifts under reduced pressure
Bromine substitution markedly alters lipophilicity and intermolecular behavior.
Predicted density; confirm experimentally for critical applications.
Physicochemical Properties Lipophilicity SAR Drug Design

6-Bromo-1-tetralone: Key Applications


Cross-Coupling for Medicinal Chemistry

Based on its class-leading performance in α-arylation reactions, with yields up to 93% for bromoarenes, 6-bromo-1-tetralone is optimally deployed as a key intermediate in the synthesis of α-aryl-α-tetralone libraries [1]. This specific application leverages the compound's aryl bromide functionality to efficiently introduce structural diversity at the α-position of the tetralone ring. This is a strategic procurement scenario for medicinal chemists aiming to explore structure-activity relationships (SAR) around the tetralone pharmacophore for targets like Wnt/β-catenin signaling in oncology.

Process Development Intermediate

Given the availability of 6-bromo-1-tetralone with well-characterized purity specifications (e.g., ≥95.0% GC, 96% HPLC), it is a reliable building block for developing and optimizing robust synthetic routes to more complex molecules . The clear analytical data (GC, HPLC, melting point) provides a verifiable starting point for quality control, ensuring that the observed reaction outcomes (e.g., yield, impurity profile) are attributable to the synthetic methodology rather than variable starting material quality. This makes it a rational choice for laboratories focused on scale-up and process chemistry.

Scaffold for Neurological Drug Discovery

Multiple reputable vendors and applications literature explicitly cite the use of 6-bromo-1-tetralone as a key intermediate in the synthesis of pharmaceutical agents targeting neurological disorders . The combination of its rigid bicyclic framework and the strategically positioned bromine atom makes it a versatile starting point for constructing analogs of neurotransmitters or receptor ligands. Procurement in this context is driven by the need for a functionalized core that can be elaborated into complex, bioactive molecules within a defined CNS-focused research program.

Functional Monomer for Advanced Materials

Beyond medicinal chemistry, 6-bromo-1-tetralone is utilized in materials science for the development of novel polymers and coatings . The presence of the bromine atom provides a site for polymerization or grafting onto other materials, while the ketone group can be converted to other functional handles. The compound's increased density and altered electronic properties compared to unsubstituted 1-tetralone make it a valuable building block for tuning the chemical stability and performance characteristics of the final material . This application scenario is relevant for procurement in industrial research settings focused on high-performance materials.

Application
Selection Property
Validation Focus
α-Aryl-α-tetralone library synthesis
Bromoarene cross-coupling reactivity
Synthetic yield and purity after coupling
Route scouting and scale-up
Defined purity specifications
Analytical consistency (GC, HPLC, melting point)
CNS research scaffold elaboration
Functionalized bicyclic core
Scaffold diversification potential
Polymer and coating monomer
Bromine grafting site
Material property tuning

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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